3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
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Overview
Description
3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide group, a chloro substituent, and a hydroxyl group attached to a pyrrole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The process may include:
Formation of the pyrrole ring through cyclization reactions.
Introduction of the hydroxyl group via hydroxylation reactions.
Attachment of the benzamide group through amide bond formation.
Chlorination to introduce the chloro substituent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the benzamide group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of 3-chloro-N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.
Reduction: Production of 3-chloro-N-(2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.
Substitution: Generation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and medicinal chemistry.
Biology: The compound exhibits biological activity, making it useful in studying biological processes and developing new drugs. It may interact with various biomolecules, influencing cellular functions and signaling pathways.
Medicine: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide has potential therapeutic applications. It may be investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-N-(2-hydroxyethyl)benzamide
3-Chloro-N-(2-hydroxypropyl)benzamide
3-Chloro-N-(2-hydroxybutyl)benzamide
Uniqueness: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide stands out due to its unique pyrrole ring and the presence of both hydroxyl and chloro substituents. These features contribute to its distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-17-7-3-6-12(17)13(18)9-16-14(19)10-4-2-5-11(15)8-10/h2-8,13,18H,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPSJBYWATXQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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